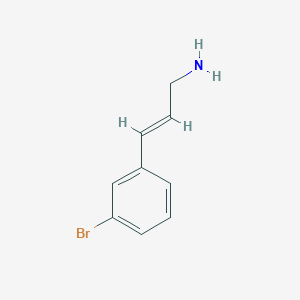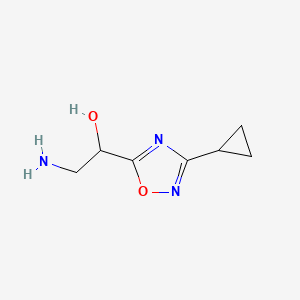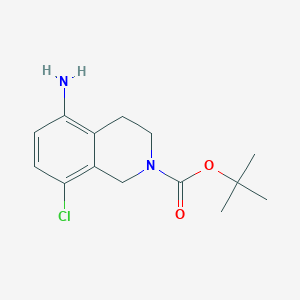
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of trifluoromethyl and hydroxyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,5-dimethylthiophene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting trifluoroacetylated product is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include ketones, alkanes, and substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Contains a ketone group instead of a hydroxyl group, leading to different biological activities.
1-(2,5-Dimethylthiophen-3-yl)ethylamine: Contains an amine group, making it more basic and reactive in different chemical environments.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Eigenschaften
Molekularformel |
C8H9F3OS |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
1-(2,5-dimethylthiophen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H9F3OS/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7,12H,1-2H3 |
InChI-Schlüssel |
DHOVMEBVFQFZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)

![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)






![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)


